molecular formula C23H22N2O2 B2921900 N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide CAS No. 303016-74-2

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B2921900
CAS No.: 303016-74-2
M. Wt: 358.441
InChI Key: JIDZIOXSFIMJAG-UHFFFAOYSA-N
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Description

N-{1-[(3,4-Dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and biochemical research. This compound features a complex structure that incorporates multiple pharmacophores, including a benzamide group and a phenethylamino scaffold, which are common in compounds with diverse biological activities . Benzamide derivatives are frequently investigated for their potential as scaffolds in drug discovery, and similar structures have been explored for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, a key mechanism in diabetes research . Other compounds within the same family have been studied for applications such as antifungal agents . The specific properties and full research potential of this particular compound are yet to be fully characterized. Researchers are encouraged to utilize this product to explore its mechanism of action, pharmacological profile, and potential applications in their specific fields of study. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[1-(3,4-dimethylanilino)-2-oxo-2-phenylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-13-14-20(15-17(16)2)24-22(21(26)18-9-5-3-6-10-18)25-23(27)19-11-7-4-8-12-19/h3-15,22,24H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDZIOXSFIMJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a synthetic compound belonging to the class of benzamides, which are often explored for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Benzamide derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and thus in cell proliferation. This inhibition can lead to reduced tumor growth in cancer models .
  • Cellular Protection : Some studies suggest that related compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction, which is significant in diabetes management .
  • Antitumor Effects : Preliminary findings indicate that certain benzamide derivatives may possess antitumor properties, enhancing survival rates in specific cancer cohorts .

Case Studies and Experimental Data

A variety of studies have explored the biological activities associated with benzamide derivatives:

  • Antitumor Activity : A study involving benzamide riboside demonstrated its ability to reduce NADP and NADPH levels, destabilizing DHFR and inhibiting cell growth. In clinical settings, patients treated with benzamide showed prolonged survival rates .
  • β-cell Protection : In a structure-activity relationship study, a benzamide analog was identified that significantly protected β-cells against ER stress with an effective concentration (EC50) of 0.1 µM, showcasing its potential for diabetes treatment .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC23H22N2O2Potential anti-cancer and β-cell protective activity
Benzamide RibosideC13H14N4O5Inhibits DHFR; antitumor effects
N-(2-(Benzylamino)-2-oxoethyl)benzamideC15H13N3O2β-cell protective activity against ER stress

Scientific Research Applications

N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a synthetic compound with potential applications in medicinal chemistry. It belongs to the class of organic compounds known as benzamides and is characterized by a complex structure that includes a benzamide moiety and a substituted phenyl group. This compound has been included in various chemical screening libraries, which indicates its relevance in drug discovery and development.

Molecular Structure and Properties
The molecular formula of this compound is C23H22N2O2, and its molecular weight is 358.441 g/mol . The structural representation can be derived from its SMILES notation: Cc(cc1)c(C)cc1NC(C(c1ccccc1)=O)NC(c1ccco1)=O.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. General methods for synthesizing similar benzamide derivatives are employed, requiring careful control of reaction conditions like temperature, solvent choice, and reaction time to optimize yield and purity.

Potential Applications
this compound has potential applications in medicinal chemistry. Compounds with similar structures often exhibit biological activities. Further studies are necessary to clarify its efficacy and safety profile as a potential drug candidate. Chemical stability assessments under various conditions (pH, temperature) are needed to ensure reliability in experimental applications.

While specific mechanisms for this compound are not explicitly documented in the available literature, compounds with similar structures often exhibit biological activities. Further research would be necessary to elucidate the exact mechanism of action for this specific compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide with structurally analogous compounds:

Structural Features and Directing Groups

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound contains an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization.
  • N-[1-(2-Acetyl-4,5-dimethoxyphenyl)-propan-2-yl]benzamide () :
    Shares a ketoamide backbone but replaces the 3,4-dimethylphenyl group with a 4,5-dimethoxyphenyl moiety. The methoxy groups increase electron density, which may alter binding affinities in biological systems compared to the methyl-substituted analog .

  • N-(3,4-Dimethylphenyl)-2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxamide () :
    Incorporates a sulfur-containing thiomorpholinyl ring, enhancing solubility via sulfone groups. The target compound lacks such polar substituents, suggesting differences in pharmacokinetic profiles .

Crystallographic Characterization

  • SHELX and ORTEP Tools () :
    Structural validation of benzamide derivatives often relies on SHELX for refinement and ORTEP for visualization. These tools confirm the target compound’s ketoamide conformation and regiochemistry, critical for activity predictions .

Comparative Data Table

Compound Name Key Substituents Synthesis Method Biological Activity Application
This compound 3,4-Dimethylphenylamino, phenyl ketone Ortho-acylation in polyphosphoric acid Predicted spasmolytic Medicinal chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal catalysis Synthetic chemistry
Mepronil () 3-Isopropoxyphenyl, methyl Conventional acylation Fungicidal Agriculture
N-(3,4-Dimethylphenyl)-2-(1,1-dioxothiazinan-4-yl)benzamide () Thiomorpholinyl sulfone Sulfur incorporation Undisclosed Drug discovery (solubility focus)

Q & A

Q. What are the optimal synthetic routes for preparing N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves coupling a substituted aniline derivative with a benzamide precursor under reflux conditions. For example, and describe refluxing at 100°C for 4 hours in methanol or acetonitrile:water mixtures to facilitate amide bond formation. TLC monitoring (as in ) ensures reaction completion. Purification via recrystallization (methanol or ice-cold water) is recommended to isolate the product . Standardization requires optimizing molar ratios (e.g., 2:1 aniline:benzamide), solvent selection (polar aprotic solvents for better solubility), and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of aromatic protons, methyl groups, and amide linkages (e.g., δ 7.2–8.0 ppm for aromatic protons, δ 2.2–2.5 ppm for methyl groups) . IR spectroscopy validates carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight accuracy. Purity should be assessed via HPLC with a C18 column and UV detection (e.g., λ = 254 nm) .

Q. How can researchers address low yields during the final recrystallization step?

  • Methodological Answer : Low yields often stem from poor solubility or premature crystallization. Solutions include:
  • Testing alternative solvents (e.g., ethanol:water mixtures for polar intermediates, as in ).
  • Gradual cooling (from RT to 4°C) to control crystal growth.
  • Using seed crystals or sonication to initiate nucleation .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across studies (e.g., anti-inflammatory vs. negligible effects)?

  • Methodological Answer : Contradictions may arise from variations in assay protocols or impurity profiles. Recommended steps:
  • Replicate assays under standardized conditions (e.g., COX-2 inhibition assays at 10 µM concentration).
  • Purify intermediates rigorously (e.g., column chromatography for benzimidazole-containing analogs, as in ).
  • Perform dose-response curves to validate potency thresholds (e.g., IC50 calculations) .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., COX-2)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of COX-2 (PDB ID: 5KIR) to identify key interactions:
  • The 3,4-dimethylphenyl group may occupy hydrophobic pockets.
  • The benzamide carbonyl could form hydrogen bonds with Arg120/Arg513 residues.
    Validate predictions via MD simulations (GROMACS) to assess binding stability .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer : Scaling up reflux-based reactions risks thermal degradation. Solutions:
  • Replace traditional reflux with flow chemistry for better temperature control.
  • Optimize solvent volume ratios (e.g., 1:5 substrate:solvent) to prevent viscosity issues.
  • Use in-line FTIR for real-time monitoring of intermediates .

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